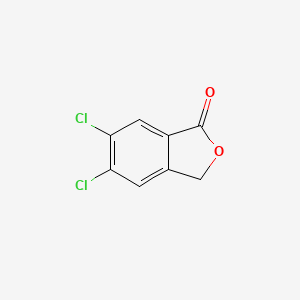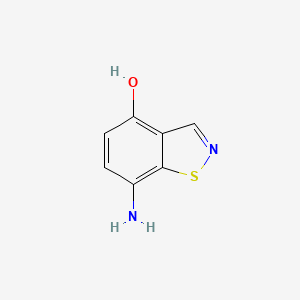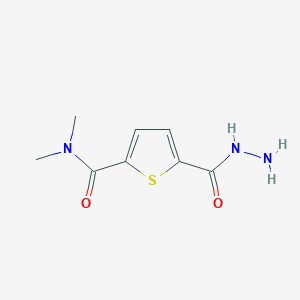![molecular formula C16H21NO3 B8574672 8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B8574672.png)
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[45]decan-2-one is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . Another method utilizes a Lewis acid-catalyzed Prins/pinacol cascade process, which involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .
Industrial Production Methods
Industrial production of this compound typically involves the use of commercially available reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as alkylation, heterocyclization, and purification through flash chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 2,8-Diazaspiro[4.5]decan-1-one
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one is unique due to its specific structural features, such as the presence of a benzyloxymethyl group, which can influence its reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H21NO3 |
|---|---|
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C16H21NO3/c18-15-17-12-16(20-15)8-6-14(7-9-16)11-19-10-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,18) |
Clé InChI |
GLFUFVYPQMYPSC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1COCC3=CC=CC=C3)CNC(=O)O2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine-3,6-dione](/img/structure/B8574605.png)

![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfinyl]-5-cyano-2-methyl-](/img/structure/B8574616.png)









